ethyl 3-(4-isopropylphenyl)acrylate ethyl 3-(4-isopropylphenyl)acrylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC14357941
InChI: InChI=1S/C14H18O2/c1-4-16-14(15)10-7-12-5-8-13(9-6-12)11(2)3/h5-11H,4H2,1-3H3
SMILES:
Molecular Formula: C14H18O2
Molecular Weight: 218.29 g/mol

ethyl 3-(4-isopropylphenyl)acrylate

CAS No.:

Cat. No.: VC14357941

Molecular Formula: C14H18O2

Molecular Weight: 218.29 g/mol

* For research use only. Not for human or veterinary use.

ethyl 3-(4-isopropylphenyl)acrylate -

Specification

Molecular Formula C14H18O2
Molecular Weight 218.29 g/mol
IUPAC Name ethyl 3-(4-propan-2-ylphenyl)prop-2-enoate
Standard InChI InChI=1S/C14H18O2/c1-4-16-14(15)10-7-12-5-8-13(9-6-12)11(2)3/h5-11H,4H2,1-3H3
Standard InChI Key XCRHYAQWBYDRGV-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C=CC1=CC=C(C=C1)C(C)C

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

Ethyl 3-(4-isopropylphenyl)acrylate features an acrylate backbone esterified with an ethyl group and substituted at the β-position with a 4-isopropylphenyl moiety. The IUPAC name, ethyl 3-(4-propan-2-ylphenyl)prop-2-enoate, reflects this structure. The conjugated double bond between carbons 2 and 3 of the acrylate group contributes to its reactivity, enabling participation in cycloadditions, polymerizations, and nucleophilic substitutions.

Table 1: Key Structural and Physical Properties

PropertyValue
Molecular FormulaC14H18O2\text{C}_{14}\text{H}_{18}\text{O}_{2}
Molecular Weight218.29 g/mol
CAS Number128408-02-6
IUPAC NameEthyl 3-(4-propan-2-ylphenyl)prop-2-enoate
SMILESCCOC(=O)C=CC1=CC=C(C=C1)C(C)C
InChI KeyXCRHYAQWBYDRGV-UHFFFAOYSA-N

The compound’s crystalline solid state at room temperature and moderate solubility in organic solvents like toluene and ethyl acetate make it suitable for solution-phase reactions.

Stability and Reactivity

Ethyl 3-(4-isopropylphenyl)acrylate exhibits stability under ambient conditions but undergoes hydrolysis in the presence of strong acids or bases. The electron-withdrawing ester group enhances the electrophilicity of the α,β-unsaturated system, facilitating Michael additions and Diels-Alder reactions. Its thermal stability (decomposition above 200°C) allows its use in high-temperature applications, though prolonged exposure to light may induce photodegradation .

Synthesis and Manufacturing

Knoevenagel Condensation

The primary synthetic route involves the Knoevenagel condensation of 4-isopropylbenzaldehyde with ethyl acrylate. Catalyzed by bases like piperidine or acidic conditions, this reaction proceeds via a nucleophilic attack mechanism, yielding the α,β-unsaturated ester:

4-Isopropylbenzaldehyde+Ethyl AcrylateBase/AcidEthyl 3-(4-Isopropylphenyl)acrylate+H2O\text{4-Isopropylbenzaldehyde} + \text{Ethyl Acrylate} \xrightarrow{\text{Base/Acid}} \text{Ethyl 3-(4-Isopropylphenyl)acrylate} + \text{H}_2\text{O}

The reaction typically achieves yields exceeding 70% under optimized conditions (60–80°C, 6–12 hours).

Table 2: Comparison of Synthetic Methods

MethodConditionsYield (%)Advantages
Knoevenagel CondensationBase/Acid, 60–80°C, 6–12 h70–80High scalability
Photocatalytic Tandemg-C3_3N4_4, O2_2, Blue LEDs80–90*Solvent efficiency, mild conditions
*Reported for analogous acrylates .

Industrial and Research Applications

Coatings and Adhesives

The compound’s acrylate group enables free-radical polymerization, forming durable polymers used in UV-curable coatings and pressure-sensitive adhesives. Its hydrophobic isopropylphenyl substituent enhances adhesion to non-polar surfaces, making it valuable in automotive and packaging industries.

Organic Synthesis Intermediate

Ethyl 3-(4-isopropylphenyl)acrylate serves as a precursor in synthesizing pharmaceuticals, agrochemicals, and liquid crystals. For instance, its α,β-unsaturated system undergoes conjugate additions with amines or thiols to yield β-substituted derivatives . In a study by Thieme-Connect, analogous acrylates were functionalized with sulfonyl groups via Cs2_2CO3_3-mediated reactions, highlighting potential for diversifying the compound’s applications .

Emerging Materials Science Applications

Preliminary research on structurally related acrylates suggests utility in organic electronics and photoresponsive materials. For example, ethyl 3-(4-(4-isopropylphenoxy)benzoyl)acrylate (CAS 88113-15-9), a derivative with extended conjugation, exhibits enhanced optical properties suitable for OLEDs . These findings imply that ethyl 3-(4-isopropylphenyl)acrylate could be modified for similar purposes .

Future Research Directions

Expanding Synthetic Methodologies

Exploring photocatalytic and enzymatic synthesis routes could improve sustainability. The success of g-C3_3N4_4-catalyzed reactions for analogous compounds warrants investigation .

Advanced Material Development

Functionalizing the isopropylphenyl group with electron-donating or withdrawing substituents may tune electronic properties for optoelectronic applications. Studies on derivatives like ethyl 3-(4-(trifluoromethyl)phenyl)acrylate demonstrate the impact of substituents on reactivity and stability .

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